molecular formula C11H11IO3 B1428479 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone CAS No. 1263365-88-3

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone

Cat. No.: B1428479
CAS No.: 1263365-88-3
M. Wt: 318.11 g/mol
InChI Key: UCTZBEKWABWPDU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone is a ketone derivative of interest in organic synthesis and pharmaceutical research. Its structure features a 1,3-dioxolane ring, which is widely recognized as a protective group for ketones, enhancing stability during synthetic processes . The para-iodo substitution on the phenyl ring is a key structural feature, as iodine is an excellent leaving group and can facilitate further functionalization via cross-coupling reactions, such as Suzuki or Ullmann-type reactions, to build more complex molecular architectures. This compound serves as a versatile synthetic intermediate. The dioxolane-protected ketone can be selectively deprotected under mild acidic conditions to regenerate the carbonyl group, allowing for sequential reactions without interfering with other functional groups . Researchers can exploit the iodine atom for palladium-catalyzed couplings to introduce aryl, alkenyl, or alkynyl moieties, making it a valuable building block for discovering new compounds with potential biological activity. Compared to analogs with different substituents, such as the 4-phenoxy derivative , the iodo group in this compound presents distinct electronic and steric properties. It is a heavier halogen with greater polarizability, which can influence the crystal packing, solubility, and reactivity of the molecule. The iodine atom may also contribute to potential biological activity, as halogen bonds can play a significant role in ligand-receptor interactions. This product is intended for research applications only and is not designed for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTZBEKWABWPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231111
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-88-3
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetalization to Form the 1,3-Dioxolane Ring

  • The acetalization reaction involves reacting an α-ketoaryl compound such as 4-iodoacetophenone with a diol (commonly ethylene glycol or 1,2,3-propanetriol) under acidic catalysis.
  • Typical acid catalysts include p-toluenesulfonic acid , methanesulfonic acid , or other strong sulfonic acids.
  • The reaction is conducted in an inert or aromatic solvent such as benzene , toluene , or methylene chloride .
  • The process usually requires azeotropic removal of water formed during the reaction to drive the equilibrium toward dioxolane formation.
  • Typical reaction temperatures range from room temperature to reflux depending on the solvent and catalyst used.
  • The reaction time varies from several hours to overnight to ensure complete conversion.

Halogenation and Use of 4-Iodoacetophenone

  • The iodo substituent is generally introduced by starting with 4-iodoacetophenone as the key substrate.
  • This compound can be prepared by iodination of acetophenone derivatives using iodine sources such as iodine with oxidants or iodine monochloride under controlled conditions.
  • Alternatively, commercially available 4-iodoacetophenone can be directly used for acetalization.
  • The presence of the iodine substituent influences the reactivity and requires mild conditions to avoid deiodination or side reactions.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Acetalization 4-iodoacetophenone + ethylene glycol + p-TsOH (cat.) Benzene or toluene Reflux (~80-110 °C) 4–12 hours 80–95 Water removed azeotropically
Alternative acetalization 4-iodoacetophenone + 1,2,3-propanetriol + methanesulfonic acid Methylene chloride 15–40 °C 2–4 hours 85–90 Mild acid catalysis, room temperature crystallization
Halogenation (if needed) Acetophenone + I2 + oxidant (e.g., H2O2) Acetic acid or solvent 0–30 °C 1–3 hours 70–85 Controlled conditions to avoid polyiodination

Mechanistic Insights and Optimization

  • The acetalization mechanism proceeds via protonation of the ketone carbonyl, nucleophilic attack by the diol, and subsequent ring closure with loss of water.
  • The reaction is equilibrium-controlled , so removal of water is crucial for high yields.
  • Use of anhydrous conditions and azeotropic distillation (e.g., with toluene or benzene) is common industrial practice.
  • The presence of the iodo substituent can affect electron density on the aromatic ring, influencing the rate of acetalization and stability of the product.
  • Temperature control is important to prevent side reactions such as deiodination or polymerization.

Purification and Isolation

  • After reaction completion, the mixture is typically cooled and the product is isolated by crystallization from solvents like isopropanol or ethanol .
  • Filtration, washing with water and organic solvents (e.g., hexane), and drying under vacuum are standard steps.
  • Recrystallization may be used to improve purity.

Summary Table of Preparation Methods

Preparation Aspect Method Details Advantages Limitations
Starting material 4-iodoacetophenone (commercial or iodinated in situ) Readily available, direct iodination possible Iodination requires careful control
Acetalization reagent Ethylene glycol or 1,2,3-propanetriol Forms stable 1,3-dioxolane ring Equilibrium reaction, water removal needed
Acid catalyst p-Toluenesulfonic acid, methanesulfonic acid Efficient catalysis Strong acids may cause side reactions
Solvent Benzene, toluene, methylene chloride Suitable for azeotropic water removal Toxicity concerns for some solvents
Temperature Room temperature to reflux (15–110 °C) Mild to moderate conditions High temperature may cause decomposition
Purification Crystallization from alcohols (isopropanol, ethanol) High purity product Requires solvent optimization

Research Findings and Industrial Relevance

  • Patents and literature emphasize the importance of stereoselectivity in related dioxolane derivatives, which can be controlled by choice of catalyst and reaction conditions.
  • Industrial processes favor mild acid catalysis and controlled temperature to maximize yield and minimize impurities.
  • The iodo substituent is valuable for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a versatile intermediate.
  • Studies show that reaction times of 2–4 hours at moderate temperatures with azeotropic water removal yield the best balance of efficiency and purity.
  • Crystallization techniques are optimized to isolate the desired stereoisomer when applicable.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or Grignard reagents.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields deiodinated products or other substituted derivatives.

    Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or marker in biochemical assays due to its distinctive chemical properties.

    Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone depends on its application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Material Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Structural Analogs with Halogen or Alkoxy Substituents

Key analogs include compounds with halogen or alkoxy groups at the para position of the phenyl ring, which influence reactivity and biological activity.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone I C₁₁H₁₁IO₃ 318.11 High molecular weight; iodine enhances electrophilicity .
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone CF₃ C₁₂H₁₁F₃O₃ 272.21 Electron-withdrawing CF₃ group increases stability; discontinued product .
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone OCH₂CH₃ C₁₂H₁₄O₄ 246.24 Ethoxy group improves lipophilicity; commercial availability .
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Br C₁₃H₁₃BrN₂O 309.16 DNA photocleaving agent under UV light; bromine enhances bioactivity .

Key Observations :

  • Iodine vs.
  • Electron-Withdrawing Groups : The trifluoromethyl analog (272.21 g/mol) exhibits enhanced stability due to the CF₃ group but was discontinued, possibly due to synthetic challenges or toxicity .
  • Alkoxy Substituents : The ethoxy analog (246.24 g/mol) demonstrates improved lipophilicity, making it more suitable for membrane permeability in drug design .

Physical and Chemical Properties

  • Solubility: The dioxolane ring enhances aqueous solubility compared to non-cyclic analogs (e.g., 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone), which require specialized handling due to hydrophobicity .
  • Stability : Iodo-substituted compounds may exhibit lower thermal stability than chloro or fluoro derivatives due to weaker C-I bonds .

Biological Activity

The compound 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone , also known by its CAS number 1263365-88-3, is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate aldehydes with diols under acidic conditions. The presence of the dioxolane ring is crucial as it contributes to the stability and reactivity of the compound.

Synthetic Route

The synthetic pathway can be summarized as follows:

  • Starting Materials : Salicylaldehyde and 4-iodophenol are utilized.
  • Catalysis : A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is used to facilitate the formation of the dioxolane ring.
  • Reaction Conditions : The reaction is carried out under reflux conditions to ensure complete conversion.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12O3I\text{C}_13\text{H}_{12}\text{O}_3\text{I}

Antimicrobial Properties

Research indicates that compounds containing the dioxolane structure exhibit significant antimicrobial activity. A study on related dioxolanes demonstrated their effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625 µg/mL
This compoundCandida albicansSignificant Activity
Other DioxolanesPseudomonas aeruginosaVaries (up to 625 µg/mL)

The compound exhibited a MIC value of 625 µg/mL against Staphylococcus aureus and demonstrated significant antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may play a role in disrupting cellular membranes or inhibiting essential metabolic pathways in microbial cells.

Case Study 1: Antifungal Activity

In a comparative study involving various dioxolanes, it was found that compounds similar to this compound showed promising antifungal properties against drug-resistant strains of Candida. These findings suggest that modifications in the dioxolane structure can enhance antifungal efficacy.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of a series of dioxolane derivatives. The results indicated that specific substitutions on the aromatic ring significantly influenced antibacterial activity against Gram-positive bacteria. The presence of halogens like iodine was noted to enhance activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone?

The synthesis can be approached via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using such methods . Key steps include:

  • Selecting an iodobenzene derivative as the aromatic substrate.
  • Introducing the 1,3-dioxolane-protected acetyl group via acylation.
  • Purifying intermediates using column chromatography and verifying progress with TLC .

Q. What safety protocols should be followed when handling this compound?

While specific hazard data for this compound is limited, analogous iodinated ketones require:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Storage in a cool, dry environment away from oxidizing agents.
  • Waste segregation and disposal via licensed chemical waste handlers, as highlighted for iodinated intermediates .
  • Emergency procedures should follow GHS guidelines, with immediate decontamination and medical consultation if exposed .

Q. How is the structural integrity of this compound verified experimentally?

Structural confirmation involves:

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles, as demonstrated for 1-(4-methoxyphenyl)-2-triazolyl-ethanone .
  • Spectroscopic techniques :
  • NMR : Compare chemical shifts of the iodophenyl and dioxolane protons with computational predictions.
  • IR : Validate carbonyl (C=O) and dioxolane (C-O-C) stretches against reference spectra .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR vs. IR) be resolved?

Discrepancies may arise from solvent effects, impurities, or conformational isomers. Mitigation strategies include:

  • Cross-referencing with high-purity standards synthesized under controlled conditions.
  • Computational modeling (DFT) to predict vibrational frequencies and NMR chemical shifts .
  • Repeating measurements in deuterated solvents (for NMR) or varying sample concentrations (for IR) .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Challenges include:

  • Crystal quality : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves lattice formation.
  • Heavy atom effects : The iodine atom may cause absorption anomalies, requiring adjusted X-ray exposure times or synchrotron radiation .
  • Data refinement : Use software like SHELX or OLEX2 to account for thermal motion and disorder in the dioxolane ring .

Q. How can reactive intermediates during synthesis be stabilized or monitored?

  • In-situ techniques : Use FTIR or Raman spectroscopy to track acyl chloride formation and quenching .
  • Low-temperature reactions : Conduct acylation at –20°C to suppress side reactions.
  • Trapping agents : Add methanol to hydrolyze excess acyl chloride, simplifying purification .

Notes for Experimental Design

  • Reproducibility : Document solvent purity, catalyst ratios, and reaction times meticulously, as minor variations significantly impact yields .
  • Data Validation : Cross-check spectral assignments with databases like NIST Chemistry WebBook .
  • Safety Compliance : Align waste disposal protocols with institutional guidelines to mitigate environmental risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone

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